molecular formula C23H24N4O3 B15103067 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide

Cat. No.: B15103067
M. Wt: 404.5 g/mol
InChI Key: LEQNNAQBYGYMMR-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is a complex organic compound that belongs to the class of benzodiazepines and indoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide typically involves multiple steps. The initial step often includes the formation of the benzodiazepine core, followed by the introduction of the indole moiety. The reaction conditions may vary, but common reagents include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the benzodiazepine or indole rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Chlorine, bromine

    Nucleophiles: Ammonia, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine moiety may interact with gamma-aminobutyric acid (GABA) receptors, while the indole moiety may bind to serotonin receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar structural features but different pharmacological properties.

    Indomethacin: An indole derivative with anti-inflammatory effects.

    Clonazepam: A benzodiazepine used for its anticonvulsant properties.

Uniqueness

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide is unique due to its combined benzodiazepine and indole structures, which may confer distinct pharmacological properties compared to other compounds in these classes.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)indol-4-yl]acetamide

InChI

InChI=1S/C23H24N4O3/c1-14(2)13-27-11-10-15-17(8-5-9-20(15)27)24-21(28)12-19-23(30)25-18-7-4-3-6-16(18)22(29)26-19/h3-11,14,19H,12-13H2,1-2H3,(H,24,28)(H,25,30)(H,26,29)

InChI Key

LEQNNAQBYGYMMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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